molecular formula C12H11NO B11908903 3,4-Dihydro-2H-pyrano[3,2-b]quinoline

3,4-Dihydro-2H-pyrano[3,2-b]quinoline

Cat. No.: B11908903
M. Wt: 185.22 g/mol
InChI Key: FAKQOZFDTFHINK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[3,2-b]quinoline is a fused heterocyclic compound of significant interest in medicinal chemistry and materials science research. Its core structure is found in a class of compounds known for a diverse range of biological activities. Related pyranoquinoline derivatives have been identified as potential therapeutic agents, with studies highlighting their antitumor and antiproliferative properties . Furthermore, this quinoline-based scaffold is highly relevant in the development of advanced materials. Quinoline derivatives are extensively investigated for application in third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells (DSSCs), due to their tunable optoelectronic properties and excellent chemical stability . The compound serves as a versatile building block for the synthesis of more complex molecular architectures. Its structure can be efficiently constructed via domino reactions or Wittig reaction pathways, providing researchers with reliable synthetic access . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3,4-dihydro-2H-pyrano[3,2-b]quinoline

InChI

InChI=1S/C12H11NO/c1-2-5-10-9(4-1)8-12-11(13-10)6-3-7-14-12/h1-2,4-5,8H,3,6-7H2

InChI Key

FAKQOZFDTFHINK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=CC=CC=C3C=C2OC1

Origin of Product

United States

Methodological Advancements in the Chemical Synthesis of 3,4 Dihydro 2h Pyrano 3,2 B Quinoline and Its Analogues

Established Reaction Pathways for Dihydropyranoquinoline Core Formation

The construction of the dihydropyranoquinoline core has been achieved through several established reaction pathways, which can be broadly categorized into multi-component cyclization strategies and bimolecular or intramolecular cyclization protocols. These methods provide versatile routes to the target scaffold, often starting from readily available precursors.

Multi-component Cyclization Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCRs have been successfully employed for the synthesis of pyranoquinoline derivatives.

One notable example involves the one-pot, three-component condensation of an aromatic aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), and a 4-hydroxyquinolin-2(1H)-one derivative. nih.govnih.gov This reaction, often catalyzed by a base or an organocatalyst, proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to afford the desired pyrano[3,2-c]quinoline derivatives in good to excellent yields. nih.gov The versatility of this method allows for the introduction of a wide range of substituents on the pyranoquinoline core by simply varying the starting materials. For instance, a series of 2-amino-6-methyl-5-oxo-4-sub(aryl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives were synthesized with yields ranging from 67% to 93% depending on the substituent on the aromatic aldehyde. nih.gov

Similarly, three-component reactions of aromatic aldehydes, malononitrile or acetonitrile, and 8-hydroxyquinoline (B1678124) have been utilized to synthesize 4H-pyrano[3,2-h]quinoline derivatives. researchgate.net These reactions can be promoted by various catalysts, including magnetic nanocobalt ferrite (B1171679) under microwave irradiation, highlighting the integration of novel catalytic systems with MCRs. researchgate.net The development of four-component reactions has further expanded the scope of MCRs in pyranoquinoline synthesis, enabling the creation of even more complex and diverse molecular architectures in a single synthetic operation. nih.gov

Table 1: Examples of Multi-component Cyclization Strategies for Pyranoquinoline Synthesis

Starting Material 1Starting Material 2Starting Material 3Catalyst/ConditionsProduct TypeYield (%)
Aromatic AldehydesMalononitrile2,4-Dihydroxy-1-methylquinolineTriethylamine, EtOH, reflux2-Amino-6-methyl-5-oxo-4-sub(aryl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles67-93 nih.gov
Aryl Glyoxal (B1671930) DerivativesEthyl Cyanoacetate4-Hydroxyquinolin-2(1H)-oneCuMnₓOᵧ-GO, K₂CO₃, H₂O, refluxPyranoquinolines85-96 nih.gov
Aromatic AldehydesAcetonitrile/Malononitrile8-HydroxyquinolineMagnetic Nanocobalt Ferrite, EtOH, Microwave4-Phenyl-4H-pyrano[3,2-h]quinolin-2-amine / 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrileNot specified researchgate.net
2-Pyrazolin-5-onesBenzylidenemalononitriles-Cinchona Alkaloid6-Amino-5-cyanodihydropyrano[2,3-c]pyrazolesUp to >99% ee nih.gov

Bimolecular and Intramolecular Cyclization Protocols

Bimolecular and intramolecular cyclization reactions represent another fundamental approach to the synthesis of the dihydropyranoquinoline scaffold. researchgate.net These strategies typically involve the formation of one or two rings in a stepwise manner, offering a high degree of control over the final structure.

A classic example of an intramolecular cyclization is the PPA (polyphosphoric acid) cyclization of (E)-ethyl-α-(2,2-dimethylprop-2-ene)-2-nitrocinnamates, which are prepared via a Wittig reaction. researchgate.net The resulting product can then undergo a reductive cyclization using reagents like iron in hydrochloric acid to furnish the 2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline core. researchgate.net An alternative "domino" reductive cyclization from the same cinnamate (B1238496) esters can also be employed to achieve the synthesis in a single step. researchgate.net

Another intramolecular cyclization strategy involves the reaction of o-cyano- or o-isocyano-β,β-difluorostyrenes with organolithium reagents. nih.gov This reaction proceeds through the formation of a nitrogen anion which then undergoes intramolecular displacement of a vinylic fluorine atom to yield 3-fluoroisoquinolines. nih.gov While this example leads to an isoquinoline, the underlying principle of intramolecular cyclization of a substituted styrene (B11656) derivative is relevant to the broader field of quinoline (B57606) synthesis.

Bimolecular cyclizations, on the other hand, involve the reaction of two different molecules to form the heterocyclic ring system. For instance, the reaction of 2-aminobenzaldehyde (B1207257) with diethyl malonate in acetic acid forms a 3-(2'-carboxyethyl)-2-quinolone intermediate. This intermediate, after esterification and reduction, undergoes a final cyclization in concentrated hydrochloric acid to produce 3,4-dihydro-2H-pyrano[3,2-b]quinoline. This multi-step but reliable method allows for the synthesis of various substituted derivatives by starting with appropriately substituted o-amino carbonyl compounds.

Innovations in Catalysis for Pyranoquinoline Synthesis

The development of novel catalytic systems has revolutionized the synthesis of pyranoquinolines, offering milder reaction conditions, higher efficiency, and greater selectivity. Both transition metal-catalyzed processes and organocatalytic approaches have made significant contributions to this field.

Transition Metal-Catalyzed Processes

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of quinoline and its fused derivatives is no exception. frontiersin.orgnih.govrsc.org These catalysts facilitate a wide range of transformations, including C-H activation, cross-coupling reactions, and cyclization reactions, often under mild conditions and with high functional group tolerance. frontiersin.orgmdpi.com

In the context of pyranoquinoline synthesis, transition metals like copper and silver have been effectively utilized. For example, a copper-manganese (B8546573) oxide-graphene oxide (CuMnₓOᵧ-GO) nanocomposite has been developed as a highly efficient and recyclable catalyst for the one-pot, three-component synthesis of pyranoquinolines. nih.gov This reaction proceeds in water, a green solvent, and provides high yields of the desired products. nih.gov The proposed mechanism involves the coordination of the metal active sites with the carbonyl groups of the reactants, facilitating the subsequent condensation and cyclization steps. nih.gov

Silver catalysis has also been employed for the regioselective intramolecular cyclization of 3-alkynylquinoline aldehydes with alcohols as nucleophiles. researchgate.net This protocol furnishes pyrano[3,4-b]quinolines in good to excellent yields and demonstrates high functional group generality. researchgate.net The use of transition metals often allows for transformations that are not feasible through traditional methods, opening up new avenues for the synthesis of complex pyranoquinoline derivatives. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Pyranoquinolines

CatalystReactantsProduct TypeKey Features
CuMnₓOᵧ-GOAryl glyoxal derivatives, ethyl cyanoacetate, 4-hydroxyquinolin-2(1H)-onePyranoquinolinesGreen solvent (water), recyclable catalyst, high yields (85-96%) nih.gov
Silver3-Alkynylquinoline aldehydes, alcoholsPyrano[3,4-b]quinolinesRegioselective, high functional group tolerance, good to excellent yields researchgate.net
Manganese(I)2-Aminobenzyl alcohols, primary amidesQuinazolinesPhosphine-free ligand, acceptorless dehydrogenative coupling frontiersin.org

Organocatalysis and Metal-Free Approaches

The field of organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a powerful and environmentally friendly alternative to metal-based catalysis. nih.govresearchgate.net Organocatalysts are often readily available, less toxic, and less sensitive to air and moisture compared to many transition metal catalysts.

In the synthesis of pyranoquinoline derivatives, various organocatalysts have been successfully employed. For instance, tetra-n-butylammonium fluoride (B91410) (TBAF) has been used to catalyze the one-pot cyclocondensation of indole-based carbaldehydes, active methylenes, and 4-hydroxy-1-substituted quinolin-2(1H)-one to produce indole-based pyranoquinoline derivatives in excellent yields. royalsocietypublishing.org L-proline, a naturally occurring amino acid, has been shown to be an effective enantioselective catalyst in the synthesis of pyrans and condensed pyrans, including pyrano[2,3-c]pyrazoles, through multi-component reactions. mdpi.com The use of cinchona alkaloids has also enabled the first enantioselective synthesis of biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. nih.gov

Metal-free synthetic strategies are also gaining traction, aiming to avoid the use of potentially toxic and expensive transition metals altogether. nih.govresearchgate.netresearchgate.net These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, sometimes promoted by non-metallic reagents or catalysts. For example, a facile functionalization of C(sp³)–H bonds and tandem cyclization strategy has been developed for the synthesis of quinoline derivatives from 2-methylquinolines and 2-styrylanilines in a metal-free manner. nih.gov

Green Chemistry Principles Applied to Dihydropyranoquinoline Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds, including dihydropyranoquinolines. researchgate.netresearchgate.net This approach focuses on aspects such as the use of environmentally benign solvents, atom economy, energy efficiency, and the use of recyclable catalysts.

A prime example of a green synthetic approach is the use of water as a solvent in the CuMnₓOᵧ-GO catalyzed synthesis of pyranoquinolines. nih.gov Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal choice for environmentally friendly chemical processes. nih.gov The recyclability of the nanocatalyst in this process further enhances its green credentials. nih.gov

Solvent-free reaction conditions, often facilitated by microwave irradiation, represent another significant advancement in green chemistry. researchgate.netresearchgate.net These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures. The synthesis of 4-phenyl-4H-pyrano[3,2-h]quinolin-2-amine and its carbonitrile analogue using a magnetically separable nanocobalt ferrite catalyst under microwave irradiation is a testament to the successful application of this green methodology. researchgate.net The development of one-pot, multi-component reactions also aligns well with green chemistry principles by minimizing the number of synthetic steps and reducing waste generation. researchgate.net

Table 3: Application of Green Chemistry Principles in Dihydropyranoquinoline Synthesis

Green Chemistry PrincipleApplication in Pyranoquinoline SynthesisExample
Use of Green SolventsWater as a reaction mediumCuMnₓOᵧ-GO catalyzed synthesis of pyranoquinolines nih.gov
Energy EfficiencyMicrowave irradiation to accelerate reactionsSynthesis of 4-phenyl-4H-pyrano[3,2-h]quinolin-2-amine derivatives researchgate.net
Atom EconomyMulti-component reactionsOne-pot synthesis of pyrano[3,2-c]quinoline derivatives nih.gov
Recyclable CatalystsUse of heterogeneous nanocatalystsCuMnₓOᵧ-GO and magnetic nanocobalt ferrite nih.govresearchgate.net
Metal-Free CatalysisUse of organocatalysts or catalyst-free conditionsTBAF and L-proline catalyzed syntheses royalsocietypublishing.orgmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of pyranoquinoline derivatives.

For instance, a microwave-assisted method was employed for the synthesis of novel pyrano[3,2-c]quinoline-3-carboxylates. rsc.orgrsc.org This approach offers a rapid and efficient route to these compounds, which are of interest for their potential biological activities. rsc.orgrsc.org The use of microwave irradiation facilitates the rapid synthesis of pyrrolo[3,4-c]quinoline-1,3-diones through a cascade reaction, highlighting the efficiency of this method in constructing complex heterocyclic systems under mild conditions. nih.gov The key advantages of this methodology include high yields, operational simplicity, and facile product separation. nih.gov

In another example, novel 2,3-dihydro-4-pyridinones were synthesized from curcumin (B1669340) and primary amines or amine acetates using microwave irradiation with Montmorillonite K-10 as a catalyst. nih.gov The reaction times were remarkably short, not exceeding 120 seconds, demonstrating the significant rate enhancement achievable with microwave assistance. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Pyranoquinoline Analogues

Starting MaterialsProductCatalystReaction TimeReference
Curcumin, Primary Amines/Amine Acetates2,3-Dihydro-4-pyridinonesMontmorillonite K-10≤ 120 seconds nih.gov
Isatins, β-KetoamidesPyrrolo[3,4-c]quinoline-1,3-diones[Bmim]BF4/TolueneNot specified nih.gov
4-Hydroxyquinolinone derivatives, Aldehydes, MalononitrilePyrano[3,2-c]quinolinesNot specifiedNot specified rsc.orgrsc.org

Ultrasonic Irradiation Techniques

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. This technique has been effectively utilized in the synthesis of pyranoquinoline and related heterocyclic structures, often leading to improved yields and shorter reaction times under milder conditions.

A notable application is the one-pot, three-component synthesis of 4H-pyrano[3,2-h]quinoline derivatives. researchgate.net This reaction, involving an 8-hydroxy quinoline, various aromatic aldehydes, and a sulfone derivative, is catalyzed by p-toluenesulfonic acid in ethanol (B145695) under ultrasonic irradiation. researchgate.net Another green synthetic approach involves the use of barium titanate nanoparticles (BaTiO3 NPs) as a reusable heterogeneous catalyst for the ultrasound-assisted synthesis of pyrano[3,2-b]pyran derivatives. researchgate.net This method is characterized by its simplicity, short reaction times, and easy work-up procedures. researchgate.net

Furthermore, the synthesis of hybrid quinoline-imidazole derivatives has been achieved efficiently under ultrasonic irradiation. nih.gov This method significantly reduces reaction times from hours to a matter of hours compared to conventional heating, showcasing the environmental and practical benefits of sonochemistry. nih.gov The choice of catalyst and solvent under ultrasonic conditions can also selectively direct the reaction pathway to yield different cycloadducts. nih.gov

Table 2: Ultrasonic-Assisted Synthesis of Pyranoquinoline Analogues

ReactantsProductCatalystKey AdvantagesReference
8-Hydroxy quinoline, Aromatic aldehydes, Sulfone derivative4H-Pyrano[3,2-h]quinoline derivativesp-Toluenesulfonic acidGood to high yields, mild conditions researchgate.net
Aldehydes, Malononitrile, Kojic acidPyrano[3,2-b]pyran derivativesBarium titanate nanoparticles (BaTiO3 NPs)Simplicity, short reaction time, reusability of catalyst researchgate.net
Imidazole derivatives, DMADHybrid quinoline-imidazole derivativesVariousReduced reaction time, energy saving, high yields nih.gov

Solvent-Free and Aqueous Medium Reactions

The use of solvent-free conditions or aqueous media represents a significant step towards greener and more sustainable chemical synthesis. These approaches minimize the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging.

A highly efficient method for the synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives has been developed through a domino reaction of aromatic amines with 3,4-dihydro-2H-pyran in water, catalyzed by a cation-exchange resin. rsc.org This method highlights the potential of water as a benign solvent for complex organic transformations.

The synthesis of quinoxalines, another important class of nitrogen-containing heterocycles, has been achieved in tap water at room temperature using cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst. chim.it This reaction between o-phenylenediamines and vicinal diketones proceeds with excellent yields, and the product can be easily isolated by simple filtration. chim.it Similarly, heating o-phenylenediamines and α-bromoketones in water under an air atmosphere can directly lead to the synthesis of quinoxalines without the need for any additional reagents. chim.it

A foundational synthesis of this compound itself involves a cyclization step in concentrated hydrochloric acid, an aqueous medium. ias.ac.in This multi-step process starts from o-amino carbonyl compounds and proceeds through several intermediates to yield the final product. ias.ac.in

Table 3: Examples of Solvent-Free and Aqueous Medium Reactions

ReactantsProductCatalyst/MediumKey FeaturesReference
Aromatic amines, 3,4-Dihydro-2H-pyran1,2,3,4-Tetrahydroquinoline derivativesCation-exchange resin / WaterHigh efficiency, aqueous medium rsc.org
o-Phenylenediamines, Vicinal diketonesQuinoxalinesCAN / Tap WaterRoom temperature, simple work-up chim.it
3-(2'-hydroxyethyl)-2-quinolone intermediateThis compoundConcentrated HCl / AqueousFoundational synthesis ias.ac.in

Domino, Cascade, and One-Pot Reaction Sequences in Pyranoquinoline Construction

Domino, cascade, and one-pot reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, without the need for isolating intermediates. These approaches are atom-economical and reduce waste, aligning with the principles of green chemistry.

A convenient general synthesis of 2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinolines utilizes a domino reductive cyclization in a single step from (E)-ethyl-α-(2,2-dimethylprop-2-ene)-2-nitrocinnamates. researchgate.net This one-pot process is a noteworthy step in directly yielding the annulated tricyclic ring system. Another example is the domino reaction of anilines with 3,4-dihydro-2H-pyran catalyzed by a cation-exchange resin in water to produce 1,2,3,4-tetrahydroquinoline derivatives. rsc.org

The synthesis of pyrano[3,2-c]quinolones has been achieved via an acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. nih.gov This reaction proceeds through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence. A series of pyrano[3,2-c]quinoline analogues were also synthesized using a one-pot multicomponent condensation between 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes. nih.gov

Furthermore, a highly regioselective three-component domino strategy has been developed for the synthesis of 4H-pyrano[2,3-b]quinoline derivatives. researchgate.net This one-pot reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) and two different cyclic active methylenes (dimedone and barbituric acid) is mediated by DABCO. researchgate.net The development of a two-phase microwave-assisted cascade reaction between isatins and β-ketoamides has also led to the efficient synthesis of pyrrolo[3,4-c]quinoline-1,3-diones. nih.gov

The Doebner hydrogen-transfer reaction provides a three-component synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov This reaction proceeds through the formation of a dihydroquinoline intermediate which is then oxidized in situ. nih.gov

Table 4: Examples of Domino, Cascade, and One-Pot Reactions

Reaction TypeStarting MaterialsProductKey FeaturesReference
Domino Reductive Cyclization(E)-ethyl-α-(2,2-dimethylprop-2-ene)-2-nitrocinnamates2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinolinesOne-pot synthesis of a tricyclic system researchgate.net
Domino ReactionAnilines, 3,4-Dihydro-2H-pyran1,2,3,4-Tetrahydroquinoline derivativesCation-exchange resin catalyzed, in water rsc.org
Acid-Catalyzed Tandem Reaction4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcoholsPyrano[3,2-c]quinolonesFriedel–Crafts-type allenylation and cyclization nih.gov
One-Pot Multicomponent Condensation2,4-Dihydroxy-1-methylquinoline, Malononitrile, Aromatic aldehydesPyrano[3,2-c]quinoline analoguesEfficient synthesis of a library of compounds nih.gov
Three-Component Domino Strategy2-Chloroquinoline-3-carbaldehyde, Dimedone/Barbituric acid4H-Pyrano[2,3-b]quinoline derivativesDABCO-mediated, highly regioselective researchgate.net
Microwave-Assisted Cascade ReactionIsatins, β-KetoamidesPyrrolo[3,4-c]quinoline-1,3-dionesRapid, high yields, operational simplicity nih.gov
Doebner Hydrogen-Transfer ReactionAnilines, Aldehydes, Pyruvic acidQuinoline-4-carboxylic acidsThree-component synthesis with in situ oxidation nih.gov

Stereoselective Synthesis and Chiral Induction in Dihydropyranoquinoline Frameworks

The stereoselective synthesis of chiral molecules is a paramount objective in organic synthesis, particularly for the preparation of enantiomerically pure compounds for biological applications. While the provided search results primarily focus on racemic or achiral syntheses of pyranoquinolines, the principles of stereoselective synthesis are broadly applicable and crucial for the development of specific isomers.

The synthesis of diastereoisomers of 4-hydroxy-2-methyl-3,4-dihydro-2H-pyrano[2,3-b]quinolines has been reported, starting from 2-chloroquinoline-3-carboxaldehydes. researchgate.net The relative stereochemistry of the final products was confirmed using detailed NMR studies, including homonuclear NOE and selective decoupling experiments. researchgate.net This work demonstrates the ability to control and characterize the relative configuration of substituents on the dihydropyran ring.

In a related context, the stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones has been achieved. nih.gov This was accomplished through the highly stereoselective addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones, where the addition occurred preferentially via an axial attack. nih.gov Although not directly involving a quinoline moiety, this methodology for constructing a substituted tetrahydropyran (B127337) ring with high stereocontrol is highly relevant and could potentially be adapted for the synthesis of chiral dihydropyranoquinolines.

The development of asymmetric syntheses of 2,3-dihydro-4(1H)-quinolinones has also been reported, achieving high enantiomeric excess (69%–98% ee). mdpi.com These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity. While not directly focused on the pyrano-fused systems, these strategies for asymmetric induction in the quinoline core could be extended to the synthesis of enantiomerically enriched dihydropyranoquinoline frameworks.

Future research in this area will likely focus on the development of novel catalytic enantioselective methods to access specific stereoisomers of this compound and its analogues, which is essential for elucidating their structure-activity relationships in various biological contexts.

Mechanistic Elucidation of Synthetic Transformations Involving 3,4 Dihydro 2h Pyrano 3,2 B Quinoline

Detailed Reaction Mechanisms for Core Cyclization

The formation of the pyranoquinoline core often involves a cyclization reaction as the key step. The specific mechanism can vary depending on the starting materials and catalysts employed.

One common approach involves the acid-catalyzed tandem reaction of a 4-hydroxyquinolin-2(1H)-one with a propargylic alcohol. nih.gov A plausible mechanism for this transformation begins with the Brønsted acid-catalyzed conversion of the propargylic alcohol into a propargylic carbocation, which exists in equilibrium with its allenic form. nih.gov This is followed by a Friedel–Crafts-type reaction with the electron-rich quinolinone to form an allene (B1206475) intermediate. The final pyranoquinoline ring is then formed via a 6-endo-dig cyclization of this intermediate. nih.gov

Another strategy involves the reaction of 2-chloroquinoline-3-carboxaldehydes. researchgate.net These reactions proceed through the formation of 1,3-diol intermediates, which subsequently cyclize to form the dihydropyranoquinoline ring system. researchgate.net

Furthermore, cyclization can be achieved through intramolecular reactions. For instance, methyl 2-arylethynylquinoline-3-carboxylates can undergo intramolecular cyclization facilitated by a base like potassium hydroxide (B78521) in methanol (B129727) to yield pyrano[4,3-b]quinoline-1-ones in excellent yields. researchgate.net This method is advantageous due to its simplicity and avoidance of column chromatography. researchgate.net

The Povarov reaction, a [4+2]-cycloaddition, is another powerful tool for constructing the quinoline (B57606) core, which can then be further elaborated to form the pyranoquinoline system. researchgate.net For example, the reaction between phosphorated aldimines and indene (B144670) in the presence of a Lewis acid like BF3·Et2O leads to the formation of indenoquinoline derivatives. researchgate.net

Role of Intermediates and Transition States in Pyranoquinoline Formation

The formation of 3,4-dihydro-2H-pyrano[3,2-b]quinoline and its derivatives proceeds through various key intermediates and transition states that dictate the reaction's outcome and stereoselectivity.

In acid-catalyzed reactions of 4-hydroxyquinolin-2(1H)-ones with propargylic alcohols, the initial formation of a propargylic carbocation is a critical step. nih.gov This intermediate is in equilibrium with an allenic carbocation , which then undergoes a Friedel-Crafts-type reaction to form an allene intermediate . The subsequent 6-endo-dig cyclization proceeds through a transition state where the nucleophilic oxygen of the quinolinone attacks the central carbon of the allene. nih.gov

In the synthesis starting from 2-chloroquinoline-3-carboxaldehydes, stable 1,3-diol intermediates are formed. researchgate.net The relative configuration of these diols is crucial for determining the stereochemistry of the final product and can be determined by analyzing the 13C-NMR spectra of their acetonide derivatives. researchgate.net

Zwitterionic intermediates also play a significant role in certain cyclization strategies. For instance, pyridinium (B92312) and quinolinium 1,4-zwitterions can act as synthons in various cycloaddition reactions. nih.gov The stability of these zwitterions, attributed to the aromaticity of the heteroarenium core, allows for their participation in cascade reactions involving dearomatization and subsequent cyclization. nih.gov The reaction pathway, whether a (3+2), (4+1), or (5+2) cycloaddition, is influenced by the nature of the reactants and the reaction conditions. nih.gov

Catalytic Cycle Analysis in Metal- and Organo-Catalyzed Reactions

Both metal and organocatalysts are employed to facilitate the synthesis of pyranoquinolines, each operating through distinct catalytic cycles.

Metal-Catalyzed Reactions:

Copper(I) salts can catalyze the cyclization of allene intermediates. nih.gov The proposed mechanism involves the coordination of the triple bond of a propargylic alcohol to the copper(I) catalyst, which facilitates a regioselective 5-exo-dig nucleophilic attack by a hydroxyl group. nih.gov Subsequent protonolysis regenerates the catalyst and affords the final product. nih.gov

Iridium-based catalysts are effective for sustainable pyrrole (B145914) synthesis, which can be a foundational step for building more complex quinoline-based structures. nih.gov The catalytic cycle involves the generation of an active iridium catalyst with an open coordination site. This catalyst then reacts with a C-H bond, leading to the formation of a carbon-boron bond and the release of the functionalized product. youtube.com

Organo-Catalyzed Reactions:

L-proline is a versatile organocatalyst for the synthesis of pyrano[3,2-c]quinoline-2,5-diones. researchgate.netresearchgate.net The reaction proceeds via a three-component cascade of an aromatic aldehyde, quinoline-2,4-diol, and Meldrum's acid. researchgate.net L-proline, acting as a bifunctional catalyst, activates the reactants through the formation of enamine and iminium intermediates. researchgate.net The catalytic cycle involves a series of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps. researchgate.net The use of L-proline offers advantages such as mild reaction conditions, high yields, and easy workup. researchgate.net

The following table summarizes the catalysts and their proposed roles in the synthesis of pyranoquinoline derivatives.

CatalystReactantsProposed Role of CatalystReference
pTsOH·H₂O4-hydroxy-1-methylquinolin-2(1H)-one, propargylic alcoholsBrønsted acid catalyst, facilitates formation of propargylic carbocation nih.gov
Copper(I) saltHydroxy-functionalized allene intermediateLewis acid, activates the triple bond for nucleophilic attack nih.gov
L-prolineAromatic aldehyde, quinoline-2,4-diol, Meldrum's acidBifunctional organocatalyst, forms enamine and iminium intermediates researchgate.netresearchgate.net
BF₃·Et₂OPhosphorated aldimines, indeneLewis acid, promotes [4+2]-cycloaddition researchgate.net
KOHMethyl 2-arylethynylquinoline-3-carboxylatesBase, facilitates intramolecular cyclization researchgate.net

Stereochemical Pathways and Diastereoselectivity in Dihydropyranoquinoline Synthesis

The synthesis of 3,4-dihydro-2H-pyrano[3,2-b]quinolines often generates stereocenters, making stereochemical control a critical aspect of the synthetic design.

In the synthesis starting from 2-chloroquinoline-3-carboxaldehydes, the formation of diastereomeric 4-hydroxy-2-methyl-3,4-dihydro-2H-pyrano[2,3-b]quinolines has been reported. researchgate.net The relative stereochemistry of these diastereomers can be elucidated using homonuclear NOE and selective decoupling experiments, as well as by analyzing the coupling patterns in their 1H-NMR spectra. researchgate.net The configuration of the intermediate 1,3-diols directly influences the stereochemical outcome of the final cyclized product. researchgate.net

Asymmetric dihydroxylation is a powerful technique for introducing chirality. For instance, the synthesis of enantiopure dihydrofuro- and dihydropyrano-quinoline alkaloids has been achieved through the asymmetric dihydroxylation of an achiral atanine (B3038076) precursor. rsc.org The absolute configurations of the resulting products can be determined by methods such as X-ray crystallography and circular dichroism spectroscopy. rsc.org

Organocatalysis also offers excellent opportunities for stereochemical control. L-proline and its derivatives are known to catalyze asymmetric reactions with high enantioselectivity. nih.gov In the context of pyranoquinoline synthesis, the chiral environment provided by the organocatalyst can direct the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

The diastereoselectivity in the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been shown to be consistently high, often exceeding a 20:1 ratio. researchgate.netmdpi.com This high level of stereocontrol is a significant advantage for the synthesis of complex molecules with defined three-dimensional structures.

Structure Activity Relationship Sar and Computational Modeling of 3,4 Dihydro 2h Pyrano 3,2 B Quinoline Derivatives

Deriving Structure-Activity Correlations for Pyranoquinoline Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyranoquinoline derivatives, SAR analyses have been crucial in identifying key structural features that govern their potency and selectivity.

Research has shown that substitutions on the aryl ring at the C4 position of the pyrano[3,2-c]quinolone moiety are critical for cytotoxic activity. nih.govresearchgate.net For instance, the introduction of a 3-chloro substitution on the C4 aryl ring has been found to significantly alter the bioactive conformation, leading to enhanced potency. researchgate.net In a series of pyrano[3,2-c]quinoline analogues, compounds with a 3-substitution on the aryl ring at the C4 position of the pyrano[3,2-c]quinolone structural motif were identified as important for both TNF-α and IL-6 inhibition and anticancer activity. nih.gov

In the context of antimicrobial activity, SAR studies of 4H-pyrano[3,2-h]quinoline derivatives revealed that the presence of electron-donating groups in combination with electron-withdrawing groups on the quinoline (B57606) moiety contributes significantly to their potency. eurekaselect.com The incorporation of a pyrimidine (B1678525) nucleus fused to the pyranoquinoline core has also been shown to modulate the antimicrobial activity. eurekaselect.com For quinolinequinones, a subclass of quinoline derivatives, SAR analysis indicated that the presence of an ester group, particularly at the para position, improved antibacterial activity against Gram-positive bacteria. mdpi.com

Furthermore, in the development of pyrano[3,2-c]quinolone derivatives as anticancer agents, the presence of a butyl group at the N-1 position of the quinolone core was found to be more potent than the reference drug 5-fluorouracil (B62378) in certain cancer cell lines. scirp.org The addition of a triazine moiety to this scaffold further enhanced the anticancer activity against HepG2 and MCF-7 cell lines. scirp.org

These examples underscore the importance of systematic structural modifications and subsequent biological evaluation to establish robust SAR models. These models, in turn, guide the rational design of more effective and specific therapeutic agents based on the 3,4-dihydro-2H-pyrano[3,2-b]quinoline scaffold.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding affinity and the nature of the interactions. youtube.com This technique has been extensively applied to this compound derivatives to elucidate their mechanism of action at the molecular level and to guide the design of new, more potent inhibitors.

In the context of anticancer research, molecular docking studies have been employed to investigate the binding of pyrano[3,2-c]quinoline analogues to topoisomerase IIβ (TOP2B), a key enzyme in DNA replication and a validated target for cancer therapy. scirp.orgscirp.org These studies have shown that 3-amino pyranoquinolinone derivatives can intercalate into the DNA-topoisomerase complex, exhibiting energetically favorable binding modes with docking scores ranging from -7.5 to -8.3 kcal/mol. scirp.orgscirp.org The presence of a butyl group at the N-1 position of the quinolone core was found to enhance binding affinity, likely through additional electrostatic interactions with the enzyme. scirp.org

Similarly, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein, a potential target in cancer therapy, revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.govsemanticscholar.org These in silico studies identified key amino acid residues, such as ILE-8, LYS-7, and TRP-12, that are involved in the binding interaction, providing a structural basis for the observed bioactivity. nih.govsemanticscholar.org

For butyrylcholinesterase (BChE) inhibitors based on the 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile scaffold, molecular docking has been instrumental in understanding their binding mode. umsha.ac.irumsha.ac.ir Docking simulations revealed that these compounds bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE, acting as mixed inhibitors. umsha.ac.ir The quinoline moiety was found to form π-π stacking interactions with Trp82 and Trp430, while the amino group formed hydrogen bonds with Glu197 of the catalytic triad. umsha.ac.ir

These molecular docking studies, by providing a detailed picture of ligand-target interactions, not only rationalize the observed SAR but also serve as a critical component in the virtual screening and design of novel pyranoquinoline derivatives with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. youtube.com These models are invaluable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern biological response.

The development of a QSAR model typically involves the calculation of various molecular descriptors, which can be classified as electronic, steric, hydrophobic, and topological. walisongo.ac.id For instance, a QSAR study on pyrazolo[4,5-c]quinolin-4-ones as inhibitors of benzodiazepine-receptor binding demonstrated a significant correlation between the inhibitory activity and steric and hydrophobic constants of aryl substituents. nih.gov This model suggested that substituents at the 2- and 6-positions exert dominant steric effects, while those at the 3- and 5-positions are involved in strong hydrophobic interactions with the receptor. nih.gov

In the context of antimalarial drug development, 2D and 3D-QSAR models have been developed for quinoline derivatives targeting Plasmodium falciparum. nih.gov These models, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have shown good predictive capacity, with test set r² values of 0.878 and 0.876, respectively. nih.gov The contour maps generated from these models provide a visual representation of the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity, thus guiding the design of more potent antimalarial agents. nih.gov

The application of QSAR is not limited to predicting potency. It can also be used to predict other important properties such as toxicity and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). For example, in the design of novel fluoroquinolone analogs, QSAR models were used to estimate the minimum inhibitory concentration (MIC) values and to predict the drug-like properties and toxicity of the designed compounds. nih.gov

By integrating QSAR with other computational methods like molecular docking and molecular dynamics simulations, a more comprehensive understanding of the structure-activity landscape of this compound derivatives can be achieved, facilitating the rational design of new therapeutic agents with improved efficacy and safety profiles.

Computational Chemistry Approaches for Electronic Structure and Reactivity

Computational chemistry provides a powerful lens through which the electronic structure and reactivity of molecules can be investigated at the atomic level. These methods are instrumental in understanding the intrinsic properties of this compound derivatives and how these properties relate to their biological activity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. rsc.org It has been widely applied to study the physicochemical properties of pyranoquinoline derivatives. scienceopen.comresearchgate.netbohrium.com DFT calculations can be used to optimize the geometry of molecules, calculate their NMR chemical shifts, and determine their relative aromatic character using nucleus-independent chemical shift (NICS) values. scienceopen.comresearchgate.net

For instance, DFT calculations have been used to confirm the attribution of chemical shifts in the NMR spectra of newly synthesized pyranoquinolines, showing good agreement with experimental data. scienceopen.comresearchgate.net The calculated NICS values for the phenyl group of pyranoquinoline compounds have been found to be smaller than that of benzene, providing a quantitative measure of their aromatic character. scienceopen.comresearchgate.net

Furthermore, DFT calculations can provide insights into the reactivity of molecules by determining properties such as the electrophilicity index, chemical potential, and chemical hardness and softness. rsc.org These parameters are crucial for understanding the reaction mechanisms and predicting the sites of electrophilic and nucleophilic attack.

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape of both the ligand and the receptor over time. MD simulations have been used to study the stability of ligand-protein complexes and to refine the binding modes predicted by docking.

In the context of designing novel fluoroquinolone analogs against mutant DNA GyrA, MD simulations were performed to study the wild-type and mutant protein, as well as the docking complexes. nih.gov These simulations provide valuable information about the flexibility of the protein and the ligand, and how their conformations adapt upon binding.

Similarly, MD simulations have been employed in the study of multi-targeted inhibitors based on a quinoline scaffold for cancer treatment. nih.gov By simulating the behavior of the ligand-protein complex in a solvated environment, MD can help to validate the docking results and to identify key interactions that are maintained throughout the simulation, providing a more realistic representation of the binding event.

The combination of DFT and MD simulations provides a comprehensive computational framework for understanding the structure, properties, and dynamics of this compound derivatives, which is essential for the rational design of new and improved therapeutic agents.

In Silico Design and Virtual Screening for Novel Pyranoquinoline Derivatives

The integration of computational methods has revolutionized the process of drug discovery, enabling the rapid and cost-effective identification of promising lead compounds. In silico design and virtual screening are two key strategies that leverage these computational tools to explore vast chemical spaces and to prioritize candidates for synthesis and biological evaluation. youtube.com

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. youtube.com This approach has been successfully applied to quinoline-derived libraries to identify potential inhibitors for various therapeutic targets. For example, a virtual screening of a library of quinoline drugs was conducted to identify potential inhibitors of SARS-CoV-2 viral entry and replication. nih.gov

The process of virtual screening often begins with the generation of a 3D model of the target protein, which can be obtained from experimental methods like X-ray crystallography or through homology modeling. nih.gov A library of compounds, which can be commercially available or synthetically accessible, is then docked into the active site of the target protein. The compounds are ranked based on their predicted binding affinity, and the top-ranking hits are selected for further investigation. youtube.com

In silico design, on the other hand, involves the rational design of novel molecules with desired properties. This can be achieved through various strategies, such as fragment-based drug design, where small chemical fragments are linked together to create a larger molecule, or by modifying existing lead compounds to improve their potency, selectivity, or pharmacokinetic properties. researchgate.net

For instance, in the design of novel fluoroquinolone analogs, target-based SAR was used to design 204 new compounds, which were then screened using molecular docking. nih.gov Similarly, in the development of multi-targeted inhibitors for cancer, various in silico techniques, including molecular docking and ADMET property modeling, were used to design and optimize drug candidates based on a quinoline scaffold. nih.gov

The use of in silico design and virtual screening has the potential to significantly accelerate the drug discovery process for this compound derivatives. By combining these computational approaches with experimental validation, it is possible to efficiently explore the chemical space around this versatile scaffold and to identify novel therapeutic agents with improved efficacy and safety profiles.

Mechanistic Investigations of Biological Activities Exhibited by 3,4 Dihydro 2h Pyrano 3,2 B Quinoline Derivatives

Elucidating Molecular Targets and Pathways in Antimicrobial Contexts

Recent studies have highlighted the potential of pyrano[3,2-b]quinoline derivatives as antimicrobial agents, with investigations focusing on their molecular targets and mechanisms of action. A key area of exploration has been their ability to inhibit crucial bacterial enzymes. For instance, certain pyranoquinolone derivatives have been identified as dual inhibitors of topoisomerase II and DNA gyrase, enzymes essential for DNA replication and repair in bacteria. rsc.orgnih.gov One study demonstrated that a bromo-pyranoquinolone derivative exhibited significant antibacterial activity against Staphylococcus aureus by inhibiting these enzymes, with an IC50 value of 40.76 μM for DNA gyrase. rsc.orgnih.gov

The structure-activity relationship (SAR) studies have revealed that the presence and position of substituents on the pyranoquinoline core are critical for antimicrobial potency. Halogenated derivatives, particularly those with a bromine atom, have shown enhanced antibacterial activity. nih.gov Molecular docking studies further support these findings, suggesting that these compounds fit well into the active sites of their molecular targets, thereby inhibiting their function. rsc.orgnih.gov

Beyond direct enzyme inhibition, some quinoline (B57606) derivatives have been shown to modulate inflammatory responses mediated by microbial infections. For example, fluoroquinolone antibiotics can inhibit the microglia inflammatory response through the NF-κB downstream Toll-like receptor 4 (TLR4) signaling pathway. nih.gov Another derivative, moxifloxacin, has been shown to inactivate MAPKs ERK1/2 and p38, the p65-NF-κB signaling pathway, and the synthesis of pro-inflammatory cytokines in human monocytes infected with Aspergillus fumigatus. nih.gov

Table 1: Antimicrobial Activity of 3,4-Dihydro-2H-pyrano[3,2-b]quinoline Derivatives

Compound/Derivative Target Organism/Cell Molecular Target/Pathway Key Findings Reference
Bromo-pyranoquinolone derivative Staphylococcus aureus Topoisomerase II, DNA gyrase Inhibited both enzymes, with IC50 of 40.76 μM for DNA gyrase. rsc.orgnih.gov
Halogenated pyranoquinolone derivatives Bacteria Not specified Showed greater potency than non-halogenated derivatives. nih.gov
Fluoroquinolones (e.g., ciprofloxacin, levofloxacin) Microglia NF-κB downstream of TLR4 signaling Inhibited inflammatory response. nih.gov
Moxifloxacin Human peripheral blood monocytes infected with Aspergillus fumigatus MAPKs ERK1/2, p38, p65-NF-κB signaling Inactivated signaling pathways and pro-inflammatory cytokine synthesis. nih.gov

Mode of Action Studies in Anticancer Research

The anticancer properties of this compound derivatives are a major focus of research, with studies elucidating their mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Several pyrano[3,2-c]quinolone derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including lung (A549), breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. rsc.orgnih.govnih.govosti.govnih.gov One of the key mechanisms identified is the induction of apoptosis. For example, a bromo-pyrano[3,2-c]quinoline derivative was found to induce apoptosis in A549 lung cancer cells by 38.49-fold and increase total apoptosis by 20.4% compared to the control. rsc.orgnih.gov Similarly, other studies have shown that potent cytotoxic pyranoquinoline derivatives trigger apoptosis in different cancer cell lines. osti.gov The apoptotic process is often mediated through the regulation of key proteins. For instance, one study on a bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline showed that it induced apoptosis by up-regulating caspase-3, the tumor suppressor gene p53, and the pro-apoptotic gene BAX, while down-regulating the anti-apoptotic BCL2 gene. researchgate.net

Another significant mode of action is the induction of cell cycle arrest, primarily at the G2/M phase. nih.govosti.govresearchgate.net This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. Mechanistic studies have revealed that some of these compounds inhibit tubulin polymerization, a critical process for mitotic spindle formation. nih.gov This disruption of microtubule dynamics is a well-established strategy for anticancer drug development.

Furthermore, some pyrano[3,2-c]quinoline derivatives have been found to inhibit kinases involved in cancer progression. nih.gov Structure-activity relationship studies have indicated that substitutions at specific positions on the pyranoquinoline scaffold, particularly at the C4 position of the aryl ring, are crucial for their cytotoxic activity. nih.gov For instance, a 3-chloro substitution on the C4 aryl ring was found to significantly enhance the anticancer potency of one derivative. nih.gov

Table 2: Anticancer Mechanisms of this compound Derivatives

Compound/Derivative Cancer Cell Line Mechanism of Action Key Findings Reference
Bromo-pyrano[3,2-c]quinoline derivative A549 (Lung) Apoptosis induction, Topoisomerase II inhibition Induced apoptosis by 38.49-fold; IC50 for Topoisomerase II was 45.19 μM. rsc.orgnih.gov
Pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones Jurkat, HeLa, MCF-7 Apoptosis induction, G2/M cell cycle arrest, Tubulin polymerization inhibition Displayed low nanomolar antiproliferative activity. nih.gov
2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives MCF-7, HCT-116, HepG-2, A549 G2/M cell cycle arrest, Apoptosis induction Potent cytotoxic compounds induced cell cycle arrest and apoptosis. osti.govresearchgate.net
Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline-4,6-dione derivative MCF7 (Breast) Apoptosis induction, S phase cell cycle arrest Upregulated caspase-3, p53, BAX; downregulated BCL2. researchgate.net
Pyrano[3,2-c]quinoline derivative with 3-chloro substitution HCT-116 (Colon) Kinase inhibition, Tumor growth inhibition Showed 23% tumor growth inhibition in a mice model. nih.gov

Mechanistic Insights into Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives is primarily linked to their ability to modulate the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammation. nih.govresearchgate.net

A novel quinoline molecule, referred to as Q3, has been identified as an inhibitor of the canonical NF-κB pathway. researchgate.net This compound was shown to inhibit TNF-induced NF-κB-dependent luciferase activity at concentrations as low as 5 μM without affecting cell viability. researchgate.net Further investigation revealed that Q3 interferes with the TNF-induced nuclear translocation of NF-κB. researchgate.net Molecular docking and dynamics analyses suggest that Q3 may modulate transcriptional activity by inhibiting the interaction between NF-κB and DNA. researchgate.net

The inhibition of the NF-κB pathway by these derivatives leads to a reduction in the production of pro-inflammatory cytokines. Studies have shown that certain pyrano[3,2-c]quinolone derivatives can inhibit the production of TNF-α and IL-6 in human peripheral blood mononuclear cells (hPBMCs). nih.gov The structure-activity relationship for this anti-inflammatory activity suggests that substitution at the C4 position of the pyrano[3,2-c]quinolone scaffold is important. nih.gov

The mechanism of NF-κB inhibition can occur at different levels of the signaling cascade. Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation, IκB is degraded, allowing NF-κB to move to the nucleus and activate gene transcription. nih.gov While some quinoline derivatives interfere with the nuclear translocation of NF-κB, others may act on upstream events. researchgate.netnih.gov For example, one study on alkylthiourea quinazoline (B50416) derivatives found that a lead compound blocked the translocation of the NF-κB dimer to the nucleus without affecting its release from the IκB complex. nih.gov

Table 3: Anti-inflammatory Mechanisms of this compound Derivatives

Compound/Derivative Cell/System Molecular Target/Pathway Key Findings Reference
Q3 (a novel quinoline molecule) HeLa/NF-κB-Luc cells Canonical NF-κB pathway Inhibited TNF-induced NF-κB nuclear translocation and DNA binding. researchgate.net
Pyrano[3,2-c]quinolone derivatives Human PBMCs TNF-α and IL-6 production Inhibited the release of pro-inflammatory cytokines. nih.gov
Alkylthiourea quinazoline derivatives Macrophage-like THP-1 cells NF-κB pathway Blocked the translocation of the NF-κB dimer to the nucleus. nih.gov

Understanding Neuroprotective and Neurodegenerative Disease Pathways

Derivatives of this compound are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease, primarily through their ability to inhibit key enzymes and modulate pathways involved in the disease's progression.

A significant target in Alzheimer's research is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132). bohrium.com Inhibition of AChE can help improve cognitive function. Several pyrano[3,2-b]quinoline derivatives have been synthesized and shown to inhibit AChE. bohrium.comnih.gov For example, a series of pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles were found to have AChE inhibitory activity, with the most potent compound exhibiting an IC50 value of 2.6 µM/L. bohrium.com Another study on ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates also reported mild AChE inhibition. nih.gov

Beyond AChE inhibition, these compounds exhibit other neuroprotective mechanisms. Some derivatives have been shown to mitigate the increase in cytosolic calcium concentration ([Ca2+]c) triggered by high potassium levels, which can lead to neuronal damage. nih.gov They also offer protection against neuronal death induced by calcium overload and free radicals. nih.gov

In the context of Alzheimer's disease, the aggregation of beta-amyloid (Aβ) peptides is a key pathological hallmark. Certain pyrano[3,2-c]quinoline-6-chlorotacrine hybrids have been designed as dual-binding site AChE inhibitors that also target Aβ aggregation. ub.edu These hybrids have demonstrated significant in vitro inhibitory activity against both AChE-induced and self-induced Aβ aggregation, as well as inhibiting beta-secretase (BACE-1), an enzyme involved in Aβ production. ub.edu Molecular modeling has confirmed the dual-site binding of these compounds to AChE. ub.edu

Furthermore, novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives have been identified as potent butyrylcholinesterase (BChE) inhibitors, another enzyme involved in acetylcholine degradation. umsha.ac.ir Kinetic and molecular docking studies revealed that the most potent compound acts as a mixed inhibitor, binding to both the catalytic and peripheral anionic sites of BChE. umsha.ac.ir

Table 4: Neuroprotective Mechanisms of this compound Derivatives

Compound/Derivative Target/Pathway Mechanism of Action Key Findings Reference
Pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles Acetylcholinesterase (AChE) Enzyme inhibition Most potent compound had an IC50 of 2.6 µM/L. bohrium.com
Ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates AChE, Calcium signaling Enzyme inhibition, Mitigation of Ca2+ influx Mild AChE inhibition and neuroprotection against Ca2+ overload. nih.gov
Pyrano[3,2-c]quinoline-6-chlorotacrine hybrids AChE, Beta-amyloid (Aβ) aggregation, BACE-1 Dual-site enzyme inhibition, Inhibition of Aβ aggregation Potent and selective human AChE inhibition and significant inhibition of Aβ aggregation. ub.edu
2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives Butyrylcholinesterase (BChE) Mixed-type enzyme inhibition Most potent compound had an IC50 of 1.00±0.07 µM. umsha.ac.ir
3,4-dihydro-2(1H)-quinolinone and dithiocarbamate (B8719985) hybrids AChE, MAO-A, MAO-B Dual enzyme inhibition Compound 3e was a potent and balanced inhibitor of AChE and MAOs. nih.gov

Biochemical Mechanisms in Antidiabetic and Antiviral Activity

The therapeutic potential of this compound derivatives extends to antidiabetic and antiviral applications, with research focused on their inhibitory effects on key metabolic enzymes and viral processes.

In the context of diabetes, a primary target is the enzyme α-glucosidase, which is involved in the digestion of carbohydrates. Inhibition of this enzyme can help to control post-meal blood glucose levels. Several pyrano[3,2-c]quinoline derivatives have been identified as potent α-glucosidase inhibitors, with some showing significantly greater potency than the standard drug acarbose (B1664774). nih.govnih.govacs.org For example, a series of pyrano[3,2-c]quinoline-1,2,3-triazole hybrids displayed IC50 values ranging from 1.19 ± 0.05 to 20.01 ± 0.02 μM, compared to 750.0 μM for acarbose. nih.govacs.org Kinetic studies have shown that these compounds often act as competitive or mixed-type inhibitors of α-glucosidase. nih.govmdpi.com Molecular docking and dynamics simulations have provided insights into their binding modes, suggesting that specific enantiomers may form more stable complexes with the enzyme's active site. nih.govacs.org One study on a pyrano[3,2-c]quinoline derivative, 2-BDBPQD, which was 12-fold more potent than acarbose in vitro, also demonstrated a significant reduction in blood glucose levels in a diabetic rat model. nih.gov Some quinoline derivatives also exhibit inhibitory activity against α-amylase, another key enzyme in carbohydrate digestion. mdpi.com

The antiviral activity of pyrano[3,2-b]quinoline derivatives has been demonstrated, particularly against rhinoviruses, the common cold viruses. nih.gov A study on 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines identified several analogues with potent in vitro activity against multiple rhinovirus serotypes. nih.gov Two compounds, the 6-bromo- and 6-(methylsulfonyl)-3',4'-dichlorophenyl analogues, had median MIC50 values of 0.05 and 0.13 micrograms/mL, respectively, against 23 rhinovirus serotypes. nih.gov The mechanism of action for these antiviral compounds is an area of ongoing investigation.

Table 5: Antidiabetic and Antiviral Mechanisms of this compound Derivatives

Compound/Derivative Disease Context Molecular Target/Pathway Key Findings Reference
Pyrano[3,2-c]quinoline-1,2,3-triazole hybrids Diabetes α-glucosidase Competitive inhibition with IC50 values significantly lower than acarbose. nih.govacs.org
1-(2-bromophenyl)-1,11-dihydro-3H-benzo[h]pyrano[3,2-c]quinoline-3,12(2H)-dione (2-BDBPQD) Diabetes α-glucosidase 12-fold more potent than acarbose in vitro; significantly reduced blood glucose in vivo. nih.gov
Quinoline-1,3,4-oxadiazole conjugates Diabetes α-glucosidase Mixed-type inhibition. mdpi.com
3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines Antiviral (Rhinovirus) Not specified Potent in vitro activity against multiple rhinovirus serotypes. nih.gov

Advanced Research Applications and Future Trajectories for 3,4 Dihydro 2h Pyrano 3,2 B Quinoline in Advanced Chemical Sciences

Pyranoquinoline Scaffolds as Building Blocks in Complex Molecule Synthesis

The rigid and polycyclic nature of the 3,4-Dihydro-2H-pyrano[3,2-b]quinoline scaffold makes it an invaluable building block in the synthesis of complex molecules. unife.it Its inherent structural features can be leveraged to create intricate three-dimensional architectures, a desirable trait in the design of new chemical entities with specific biological or material properties. mdpi.com

Synthetic chemists have developed various strategies to construct and functionalize the pyranoquinoline core. nih.gov These methods often involve multi-component reactions, which allow for the efficient assembly of the tricycle from simpler starting materials. nih.govresearchgate.net For instance, one-pot condensation reactions involving quinoline (B57606) derivatives and other reagents have been successfully employed. The ability to introduce a variety of substituents onto the scaffold opens up avenues for creating diverse molecular libraries for screening purposes. nih.gov

The pyranoquinoline framework is a key structural motif in a number of naturally occurring alkaloids, many of which exhibit significant biological activity. nih.govresearchgate.net This has inspired chemists to use the this compound scaffold as a starting point for the total synthesis of these natural products and their analogs. The development of efficient synthetic routes to these complex targets is a testament to the utility of the pyranoquinoline building block. nih.gov

Contributions to Medicinal Chemistry Lead Optimization

The field of medicinal chemistry has seen significant contributions from research into pyranoquinoline derivatives. The scaffold is considered a "privileged structure" because it can bind to a variety of biological targets with high affinity, making it a promising starting point for drug discovery programs. unife.itresearchgate.net

The process of lead optimization involves modifying the structure of a promising compound to enhance its potency, selectivity, and pharmacokinetic properties. 21umas.edu.ye The this compound scaffold provides a rigid framework that allows for the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov By introducing different functional groups at various positions on the ring system, medicinal chemists can fine-tune the compound's interaction with its biological target. nih.govyoutube.com

For example, studies have shown that the nature and position of substituents on the pyranoquinoline core can dramatically influence its biological activity. nih.govyoutube.com This has led to the identification of potent and selective inhibitors of various enzymes and receptors. nih.govnih.gov The insights gained from these SAR studies are crucial for the rational design of new therapeutic agents. 21umas.edu.ye

Potential in Material Science and Organic Optoelectronics Research

Beyond its applications in medicinal chemistry, the this compound scaffold holds potential for use in material science and organic optoelectronics. The fused aromatic system of the quinoline moiety, combined with the electronic properties of the pyran ring, can give rise to interesting photophysical and electronic characteristics.

Some derivatives of pyranoquinolines have been shown to exhibit fluorescence, suggesting their potential use as organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.net The ability to tune the emission wavelength by modifying the substituents on the scaffold is a key advantage in this context.

Furthermore, the rigid and planar nature of the pyranoquinoline core could facilitate π-π stacking interactions, which are important for charge transport in organic semiconductors. This opens up the possibility of using these compounds in organic field-effect transistors (OFETs) and other electronic devices. Further research into the synthesis and characterization of novel pyranoquinoline-based materials is needed to fully explore this potential.

Emerging Methodologies for Structural Diversification and Functionalization

The continued development of novel synthetic methodologies is crucial for expanding the chemical space accessible from the this compound scaffold. nih.gov Recent advances in catalysis and reaction engineering are enabling chemists to introduce a wider range of functional groups and to construct more complex derivatives with greater efficiency and selectivity. nih.govorganic-chemistry.org

Domino reactions, also known as cascade reactions, have emerged as a powerful tool for the synthesis of complex heterocyclic systems. These reactions involve a series of intramolecular transformations that proceed in a single pot, often leading to a significant increase in molecular complexity in a single step. The application of domino reactions to the synthesis of functionalized pyranoquinolines is an active area of research.

Another important area of development is the use of transition metal catalysis to mediate the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These methods offer a high degree of control over the regioselectivity and stereoselectivity of the reaction, which is essential for the synthesis of complex, well-defined molecular architectures.

Interdisciplinary Research Opportunities and Collaborative Frameworks in Pyranoquinoline Chemistry

The diverse potential applications of this compound and its derivatives highlight the need for interdisciplinary research and collaboration. The successful development of new therapeutic agents or advanced materials based on this scaffold will require the combined expertise of synthetic chemists, medicinal chemists, biologists, and materials scientists. researchgate.net

Collaborative frameworks that bring together researchers from different disciplines can foster innovation and accelerate the pace of discovery. For example, the design and synthesis of new pyranoquinoline-based drugs would benefit from a close collaboration between synthetic chemists who can create the molecules and medicinal chemists and biologists who can evaluate their biological activity. 21umas.edu.ye Similarly, the development of new materials for optoelectronic applications would require a partnership between chemists who can synthesize the materials and physicists and engineers who can fabricate and test the devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-dihydro-2H-pyrano[3,2-b]quinoline derivatives?

  • Methodological Answer : A widely used approach involves chlorination of precursor compounds (e.g., 6-ethyl-4-hydroxy-3-nitro derivatives) followed by condensation with binucleophiles to introduce heteroannulated substituents. This method yields diverse derivatives with confirmed structures via elemental analysis and spectral data (IR, 1^1H NMR, 13^13C NMR) . Another route employs α-cyano-p-halocinnamonitriles and hydroxyquinolines under catalytic conditions to form 4H-pyrano[3,2-h]quinoline scaffolds, with yields optimized by adjusting reaction temperature and solvent .

Q. How are structural characterization and purity validation performed for these compounds?

  • Methodological Answer : Characterization relies on spectroscopic techniques (IR for functional groups, 1^1H/13^13C NMR for skeletal assignments) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity is assessed via HPLC and elemental analysis, with dihydrochloride salts often used for enhanced stability in biological assays .

Q. What safety protocols are critical when handling reactive derivatives of this compound?

  • Methodological Answer : Hazardous intermediates (e.g., iodinated or aldehyde derivatives) require strict adherence to PPE (gloves, goggles), fume hood use, and proper storage (2–8°C under inert gas). Emergency measures for spills include neutralization with sodium bicarbonate and disposal via certified hazardous waste channels .

Q. How can analytical methods ensure batch consistency in synthetic workflows?

  • Methodological Answer : Regular HPLC analysis with UV detection monitors purity, while 1^1H NMR tracks reaction progress. HRMS and melting point determination confirm identity, with reproducibility validated through triplicate runs and comparison to reference standards .

Q. What role do heteroannulation reactions play in diversifying the compound's scaffold?

  • Methodological Answer : Heteroannulation introduces fused rings (e.g., pyranoquinolinediones) via nucleophilic substitution, expanding bioactivity. For example, chlorination of 4-hydroxy precursors followed by condensation with amines or thiols generates sulfur- or nitrogen-containing analogs .

Advanced Research Questions

Q. How do molecular docking and dynamics simulations optimize receptor binding for therapeutic applications?

  • Methodological Answer : Docking studies (e.g., with CGRP or acetylcholinesterase receptors) identify key interactions (cation-π, hydrogen bonding) in conserved cavities. MD simulations (50–100 ns) validate binding stability, with energy minimization (AMBER/CHARMM force fields) guiding SAR refinements. For instance, 3,4-dihydro-2H-pyrano derivatives show low nanomolar kik_i values due to interactions with Trp286 and Tyr72 in AChE .

Q. How can structure-activity relationship (SAR) studies improve inhibitory potency?

  • Methodological Answer : Bioisosteric replacements (e.g., O→NH in pyrano[3,2-c]quinoline) enhance basicity, enabling cation-π interactions. Tether length optimization in hybrid compounds (e.g., tetrahydrobenzonaphthyridine-tacrine hybrids) boosts AChE inhibition to picomolar levels. Activity cliffs are resolved by comparing docking energies (ΔGΔG) and experimental IC50_{50} values .

Q. How to address contradictions in bioactivity between precursor and final compounds?

  • Methodological Answer : Inactive precursors (e.g., ester derivatives) may lack protonatable groups for receptor binding. MD simulations reveal insufficient interactions (e.g., with AChE PAS residues), prompting structural modifications like amine substitutions to restore activity. Comparative SAR tables and free energy calculations (ΔΔGΔΔG) guide redesign .

Q. What strategies enable multi-target drug design using this scaffold?

  • Methodological Answer : Hybridization with pharmacophores (e.g., 6-chlorotacrine for AChE inhibition) creates dual-acting agents. Computational screening (e.g., PASS algorithm) predicts off-target effects, while in vitro assays validate multi-functionality (e.g., anti-Alzheimer and antitrypanosomal activity) .

Q. How are this compound derivatives optimized for blood-brain barrier (BBB) penetration?

  • Methodological Answer : LogP adjustments (2–4 via alkyl chain tuning) and polar surface area reduction (<90 Å2^2) enhance BBB permeability. In silico tools (e.g., SwissADME) predict absorption, validated by in situ perfusion models. For example, methoxycyclohexyl substituents in CGRP antagonists balance lipophilicity and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.